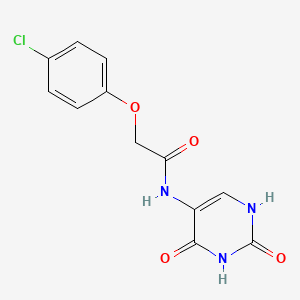

![molecular formula C18H17N3O5 B5544160 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide often involves the reaction of hydrazino derivatives with various aldehydes to produce substituted hydrazino acetamides. These reactions are typically characterized by their ability to yield a wide array of derivatives, showcasing the versatility of the hydrazino group in organic synthesis. For instance, Thomas et al. (2009) described the synthesis of 2-(N-substituted hydrazino)-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide derivatives, highlighting the structural settlement based on spectral data and their antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of related compounds often reveals intricate details about their chemical behavior and potential interactions. For example, the crystal structure analysis of a similar compound by Kumar et al. (2016) provided insights into the stabilization mechanisms via hydrogen bonds, which are crucial for understanding the molecular geometry and reactivity of these molecules (Kumar et al., 2016).

Chemical Reactions and Properties

Compounds within this class are involved in various chemical reactions, including condensations, cycloadditions, and reactions with electron-deficient olefins, leading to novel adducts and derivatives. Abe and Kakehi (1993) explored such reactions, providing valuable information on the reactants' behavior and the resulting compounds' structures (Abe & Kakehi, 1993).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are determined through various spectroscopic and analytical techniques. These properties are essential for understanding the compounds' stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, stability under different conditions, and potential for forming bonds and interactions, are crucial for their application in synthetic chemistry and biological studies. For instance, the reactivity of similar compounds with thiols or their cyclization products provides insights into their chemical versatility and potential applications in developing new materials or biological agents (Nagase, 1974).

Wissenschaftliche Forschungsanwendungen

Allelochemicals and Microbial Transformation

Cyclic hydroxamic acids and lactams, which share structural motifs with the given compound, are explored for their roles as allelochemicals in agriculture. These compounds, upon microbial transformation in soil, can lead to the formation of benzoxazolinones, aminophenoxazinones, malonamic acids, and acetamides. Understanding these transformation products is essential for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Endothelin-A Receptor Antagonists

Research into non-benzodioxole-containing endothelin-A receptor antagonists reveals the importance of structural features like benzodioxole in developing potent antagonists for medical applications. This research contributes to our understanding of how specific chemical groups affect the binding affinity and selectivity of compounds toward biological targets (Tasker et al., 1997).

Synthesis and Antimicrobial Activities

The synthesis of novel Schiff base benzamides through the ring opening of thienylidene azlactones, which could be structurally related to the compound , has been investigated for potential antimicrobial activities. Some derivatives have shown potent antimicrobial activity, highlighting the relevance of structural features in developing new antimicrobial agents (Karanth et al., 2018).

Catalysis and Oxidation Reactions

Compounds with structural similarities to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide have been explored as catalysts in various chemical reactions. For instance, the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y has shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential for such compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.

Eigenschaften

IUPAC Name |

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-2-24-14-6-4-13(5-7-14)20-17(22)18(23)21-19-10-12-3-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPSMXMKXHZME-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)